2-Methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid
Description
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,8(15)16)7-6(10(11,12)13)4-3-5-14-7/h3-5H,1-2H3,(H,15,16) |
InChI Key |
SPHRRGXPBBFFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Diethyl Malonate Alkylation and Subsequent Functional Group Transformations
A patented industrially relevant method involves the following key steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of 3-(trifluoromethyl)bromobenzene with diethyl malonate | Alkali base (e.g., potassium tert-butoxide), solvent (e.g., dioxane), 0°C to reflux, 8-10 h | Forms diethyl 2-(3-(trifluoromethyl)phenyl)malonate intermediate |
| 2 | Saponification and decarboxylation of diethyl malonate intermediate | Alkali base (e.g., NaOH), ethanol solvent, reflux, 6 h | Converts diester to 2-(3-(trifluoromethyl)phenyl)propanoic acid |
| 3 | Methylation of the carboxylic acid intermediate | Sodium hydride, methyl sulfate, tetrahydrofuran solvent, -5°C to reflux, 10 h | Introduces the 2-methyl substituent on the propanoic acid chain |
This three-step sequence yields the target compound with an overall molar yield of approximately 62-63.5% after purification by recrystallization from ethyl acetate.
Reaction Conditions and Optimization
Temperature Control: Critical in each step to avoid side reactions; e.g., methylation is performed at low temperatures (-5°C) initially to control reactivity.
Solvent Choice: Tetrahydrofuran (THF) is preferred for methylation due to its ability to dissolve reagents and control reaction kinetics.
Base Selection: Sodium hydride is used for deprotonation prior to methylation, ensuring efficient alkylation.
Purification: Acid-base workup followed by recrystallization ensures high purity of the final acid product.
Alternative Synthetic Routes and Related Chemistry
Sulfur-Containing Intermediates and Oxidation
In related pyridine carboxylic acid derivatives, synthesis can proceed via reaction of pyridine-2-thiol derivatives with α-halo esters, followed by oxidation to sulfone intermediates and hydrolysis to carboxylic acids. Although this method is more common for sulfonyl aryl carboxylic acids, it demonstrates the versatility of pyridine functionalization chemistry.
Use of Pyridinium Iodine(III) Reagents for Heterocyclic Group Transfer
Advanced synthetic methods employ hypervalent iodine reagents for selective functionalization of pyridine rings, which could be adapted for introducing trifluoromethyl groups or related substituents under mild conditions.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Diethyl malonate alkylation + saponification + methylation | Diethyl malonate, potassium tert-butoxide, NaOH, sodium hydride, methyl sulfate | 0°C to reflux, 1-24 h per step | ~62-63.5% overall | Scalable, well-documented, good yield | Multi-step, requires careful temperature control |
| Chlorine/fluorine exchange on trichloromethylpyridine | Chlorine gas, fluorination catalysts (e.g., iron fluoride) | Vapor-phase, >300°C | High for trifluoromethylpyridine intermediates | Industrially scalable, direct trifluoromethyl introduction | High temperature, specialized equipment |
| Sulfur-containing intermediate route | Pyridine-2-thiol, α-halo esters, OXONE oxidation | Mild basic hydrolysis, oxidation in dioxane-water | Moderate | Useful for sulfone derivatives | More complex, less direct for target acid |
| Hypervalent iodine(III) reagents | Pyridinium iodine(III) triflates | Mild, glovebox conditions | Moderate | Selective functionalization | Specialized reagents, less common |
Research Findings and Industrial Relevance
The diethyl malonate alkylation route is favored for its balance of yield, scalability, and cost-effectiveness, making it suitable for industrial production of this compound.
Vapor-phase chlorination/fluorination methods are primarily used for producing trifluoromethylpyridine intermediates, which can then be elaborated into the target acid.
The trifluoromethyl group’s introduction is a critical step influencing the overall efficiency and purity of the final product.
Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is essential to minimize by-products and maximize yield.
Chemical Reactions Analysis
Oxidation Reactions
The propanoic acid group undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid converts the carboxylic acid to carbon dioxide, while milder conditions yield α-keto acids.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | CO₂ + 3-(Trifluoromethyl)pyridine |
| CrO₃ | Acetic acid, 60°C | 2-Oxo-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid |
Reduction Reactions
The pyridine ring and trifluoromethyl group can be reduced selectively:
-
Catalytic hydrogenation (H₂/Pd-C, 50 psi) saturates the pyridine ring to piperidine.
-
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, forming 2-methyl-2-(3-(trifluoromethyl)piperidin-2-yl)propanol.
Substitution Reactions
The pyridine ring undergoes electrophilic substitution, while the trifluoromethyl group resists nucleophilic attack. Industrial chlorination (Cl₂, 380°C) substitutes the pyridine ring at vacant positions :
| Substrate | Reagent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Parent compound | Cl₂ | 380°C, empty phase | 5-Chloro-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid | 64.1% |
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines:
-
Esterification : Methanol/H₂SO₄ (reflux, 6 hr) yields the methyl ester.
-
Amidation : Activated with PYBOP/DIPEA in THF, then reacted with 3-phenylpropylamine to form the corresponding amide .
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux, 6 hr | Methyl 2-methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoate |
| Amidation | PYBOP, DIPEA, THF | RT, 12 hr | N-(3-Phenylpropyl)-2-methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanamide |
Industrial-Scale Reaction Conditions
Large-scale synthesis employs continuous flow reactors for chlorination and esterification. Key parameters include :
-
Temperature : 320–420°C for gas-phase reactions.
-
Catalysts : Fluidized-bed catalysts (e.g., Cr₂O₃/Al₂O₃) enhance regioselectivity.
-
Solvents : Avoid DMF due to undesired Smiles rearrangements; THF or toluene preferred .
This compound’s reactivity is leveraged in agrochemical synthesis, particularly for herbicides and fungicides containing trifluoromethylpyridine motifs . Its stability under acidic/basic conditions and compatibility with transition-metal catalysis make it a versatile intermediate.
Scientific Research Applications
Basic Information
- Chemical Formula : C10H10F3NO2
- Molecular Weight : 233.19 g/mol
- CAS Number : 1484235-53-1
- Appearance : Powder
- Storage Temperature : Room Temperature
Structure
The compound features a trifluoromethyl group attached to a pyridine ring, which significantly influences its chemical reactivity and interaction with biological systems. The presence of the trifluoromethyl group enhances lipophilicity and can affect the compound's pharmacokinetics.
Pharmaceutical Applications
2-Methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid is being investigated for its potential therapeutic uses:
- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups can exhibit enhanced antimicrobial properties. Studies have shown that similar derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
- Anti-inflammatory Agents : The structural characteristics of this compound suggest potential anti-inflammatory properties. Preliminary studies have indicated that derivatives may modulate inflammatory pathways, although further research is needed to confirm these effects .
Agrochemical Applications
The compound's unique properties make it suitable for use in agrochemicals:
- Pesticides and Herbicides : Due to its lipophilicity and ability to penetrate plant tissues, this compound could be developed as an active ingredient in pesticides or herbicides. Its efficacy against specific pests and weeds is currently under investigation .
Material Science Applications
In material science, the compound's chemical stability and inertness are advantageous:
- Coatings : The compound can be utilized in creating protective coatings that are resistant to chemicals and environmental degradation. Its fluorinated structure may contribute to lower surface energy, enhancing water repellency and durability .
Case Study 1: Antimicrobial Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. They tested these compounds against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting potential for development into new antimicrobial agents .
Case Study 2: Agrochemical Efficacy
A field trial conducted by AgroChem Innovations assessed the effectiveness of a formulation containing this compound as an herbicide. The results showed a marked reduction in weed populations compared to untreated plots, demonstrating the compound's potential as an effective herbicide candidate .
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3- vs. 6-Trifluoromethylpyridine Derivatives
A key structural analog is 2-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid (CAS 1484235-53-1, identical to the target compound but differing in substituent position). While both isomers share the same molecular formula and weight, the position of the trifluoromethyl group on the pyridine ring (3- vs. 6-) impacts electronic properties and intermolecular interactions. For example:
- 3-Trifluoromethyl substitution (target compound) may enhance steric hindrance near the carboxylic acid group, affecting binding affinity in biological systems.
Heterocyclic Ring Variants: Pyridine vs. Pyrazole
2-Methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid () replaces the pyridine ring with a pyrazole, altering hydrogen-bonding capacity and aromaticity. Key differences include:
Functional Group Analogs: Carboxylic Acid vs. Amide
Taranabant (), an anti-obesity drug, shares the 5-(trifluoromethyl)pyridinyl substituent but incorporates an amide group instead of a carboxylic acid. This substitution confers distinct pharmacokinetic properties:
- Carboxylic acid (target compound): Higher polarity, shorter half-life due to rapid renal clearance.
- Amide (Taranabant): Enhanced membrane permeability and prolonged activity due to metabolic resistance .
Complex Derivatives: Dihydropyridine Carboxylic Acids
The compound 2-methyl-2-(3-(3-(thiophen-3-yl)propioloyl)-1-((trifluoromethyl)sulfonyl)-1,4-dihydropyridin-4-yl)-propanoic acid () introduces a dihydropyridine core and additional sulfonyl/thiophene groups. This derivative exhibits cytotoxic activity (72% yield in synthesis), unlike the target compound, highlighting how expanded π-systems and electronegative substituents enhance bioactivity .
Biological Activity
2-Methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid is an organic compound with a unique molecular structure characterized by a trifluoromethyl group attached to a pyridine ring, linked to a propanoic acid moiety. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities, particularly in drug development.
- Molecular Formula : C10H10F3NO2
- Molecular Weight : 233.19 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Research indicates that the biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, influencing various biological pathways. Notably, studies have shown that this compound exhibits potential anti-inflammatory and anticancer properties.
Antichlamydial Activity
A study highlighted the compound's effectiveness against Chlamydia, demonstrating that the presence of the trifluoromethyl group is crucial for its activity. The compound exhibited selective inhibition of Chlamydia at concentrations comparable to established antibiotics like penicillin, suggesting its potential as a lead compound for developing new antichlamydial drugs .
Anti-inflammatory and Anticancer Properties
The compound has been investigated for its anti-inflammatory effects, showing promise in modulating inflammatory pathways. Additionally, it has been evaluated for anticancer activity, with preliminary results indicating that it may inhibit cancer cell proliferation through specific enzymatic interactions .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Similarity Score | Biological Activity |
|---|---|---|---|
| Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate | C12H12F3NO3 | 0.93 | Moderate anti-inflammatory |
| 2-(4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid | C14H13F3NO4 | 0.87 | Anticancer |
| 2-Methyl-2-((5-methylpyridin-2-yl)oxy)propanoic acid | C11H13NO3 | 0.85 | Low anti-inflammatory |
The structural variations among these compounds impact their pharmacological properties, with the trifluoromethyl substitution playing a significant role in enhancing biological activity.
Case Studies
- Synthesis and Evaluation : A recent study synthesized several derivatives of the compound to evaluate their biological activities. The results indicated that modifications in the trifluoromethyl position could significantly alter the compound's efficacy against various pathogens .
- Mechanistic Studies : Another investigation focused on elucidating the mechanism by which this compound interacts with specific targets in inflammatory pathways. The findings suggested that the compound acts as an inhibitor of key enzymes involved in inflammation .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid?
Answer:
The synthesis typically involves coupling reactions between pyridine derivatives and propanoic acid precursors. For example:
- Step 1: Use 3-(trifluoromethyl)pyridin-2-amine as a starting material.
- Step 2: Employ peptide coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to facilitate amide bond formation between intermediates .
- Step 3: Purify via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity, as demonstrated in analogous trifluoromethylpyridine syntheses .
Basic: How can the stereochemical purity of this compound be validated?
Answer:
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Fluazifop-P (an (R)-enantiomer analog) showed baseline separation under similar conditions .
- Optical Rotation : Compare measured values against literature data (e.g., Fluazifop-P: [α] = -13.2° in 3 N NaOH) .
Advanced: What is the role of the trifluoromethyl group in modulating herbicidal activity?
Answer:
The CF₃ group enhances lipophilicity and metabolic stability:
- Electronic Effects : Withdrawing electrons increases pyridine ring acidity, improving binding to target enzymes like acetyl-CoA carboxylase (ACCase) in plants .
- Bioactivity Data : Fluazifop-P (a structural analog) exhibits EC₅₀ values < 0.1 μM against grassy weeds due to optimized trifluoromethyl positioning .
Advanced: How do structural modifications at the pyridine ring affect solubility and bioavailability?
Answer:
- Substitution Patterns : Introducing hydrophilic groups (e.g., -OH at position 4) increases aqueous solubility but reduces membrane permeability (logP shifts from 2.9 to 1.5 in analogs) .
- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict ADMET properties. Substituents at position 3 (e.g., methyl) improve metabolic stability by blocking CYP450 oxidation .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR detects trifluoromethyl signals (δ ≈ -60 ppm) .
- LC-MS : Confirm molecular weight (MW: 275.2 g/mol) using ESI+ mode (expected [M+H]+ = 276.2) .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
Advanced: How can computational methods predict binding affinity to biological targets?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with ACCase (PDB: 1UYR). The pyridine ring’s nitrogen forms hydrogen bonds with Ser-689, while the CF₃ group occupies a hydrophobic pocket .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates robust binding .
Basic: What are common impurities in synthetic batches, and how are they removed?
Answer:
- Major Impurities :
- Byproduct A : 2-(3-Trifluoromethylphenyl)propanoic acid (formed via decarboxylation).
- Byproduct B : Unreacted pyridine precursors.
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve impurities. Purity >98% is achievable .
Advanced: What metabolic pathways are involved in the degradation of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
